1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride has been identified as a potent σ1 receptor antagonist []. Its mechanism of action involves binding to the σ1 receptor, a chaperone protein primarily located in the endoplasmic reticulum. By binding to this receptor, the compound can modulate various cellular processes, including:
One significant application of 1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride is in studying and potentially treating pain []. Research suggests that σ1 receptor antagonists, including this compound, can enhance the analgesic effects of μ-opioid analgesics like fentanyl, oxycodone, and morphine []. Notably, this enhancement primarily affects peripherally mediated pain relief, leaving centrally mediated effects like constipation relatively unaltered []. This selective modulation of peripheral μ-opioid receptors makes 1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride a promising candidate for developing novel pain management strategies with potentially fewer side effects.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6